Cas no 666841-01-6 (5-(Pentafluorosulfanyl)-1H-indole)

5-(Pentafluorosulfanyl)-1H-indole is a fluorinated indole derivative characterized by the presence of a pentafluorosulfanyl (–SF₅) group at the 5-position. This structural feature imparts enhanced electron-withdrawing properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The –SF₅ group contributes to improved metabolic stability, lipophilicity, and binding affinity in bioactive molecules. Its unique electronic and steric profile also facilitates applications in materials science, particularly in the development of high-performance polymers and liquid crystals. The compound’s robust synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial applications. Its stability under various reaction conditions further enhances its utility in synthetic chemistry.
5-(Pentafluorosulfanyl)-1H-indole structure
666841-01-6 structure
商品名:5-(Pentafluorosulfanyl)-1H-indole
CAS番号:666841-01-6
MF:C8H6NF5S
メガワット:243.197
CID:2602190
PubChem ID:10444439

5-(Pentafluorosulfanyl)-1H-indole 化学的及び物理的性質

名前と識別子

    • 5-(pentafluorosulfanyl)-1H-indole
    • pentafluoro(1H-indol-5-yl)-lambda6-sulfane
    • AKOS016015723
    • STL557662
    • 5-(pentafluoro-lambda~6~-sulfanyl)-1H-indole
    • SCHEMBL16629699
    • BBL103852
    • 5-(pentafluoro-lambda6-sulfanyl)-1H-indole
    • 5-(Pentafluorosulfanyl)-1H-indole, >=95% (HPLC)
    • REBNKTWHBDWXHD-UHFFFAOYSA-N
    • 666841-01-6
    • 5-(PENTAFLUOROSULFANYL)-1H-INDOLE
    • 5-(Pentafluorosulfanyl)-1H-indole
    • インチ: InChI=1S/C8H6F5NS/c9-15(10,11,12,13)7-1-2-8-6(5-7)3-4-14-8/h1-5,14H
    • InChIKey: REBNKTWHBDWXHD-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 243.01411118Da
  • どういたいしつりょう: 243.01411118Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.6
  • トポロジー分子極性表面積: 16.8Ų

5-(Pentafluorosulfanyl)-1H-indole セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • 危険物標識: Xi

5-(Pentafluorosulfanyl)-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P273628-10mg
5-(Pentafluorosulfanyl)-1H-indole
666841-01-6
10mg
$ 70.00 2022-06-03
TRC
P273628-50mg
5-(Pentafluorosulfanyl)-1H-indole
666841-01-6
50mg
$ 250.00 2022-06-03
TRC
P273628-5mg
5-(Pentafluorosulfanyl)-1H-indole
666841-01-6
5mg
$ 50.00 2022-06-03

5-(Pentafluorosulfanyl)-1H-indole 関連文献

5-(Pentafluorosulfanyl)-1H-indoleに関する追加情報

5-(Pentafluorosulfanyl)-1H-indole: A Comprehensive Overview

5-(Pentafluorosulfanyl)-1H-indole, also known by its CAS number 666841-01-6, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its indole structure, a bicyclic heterocycle consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The presence of a pentafluorosulfanyl group (-SF5) at the 5-position of the indole ring introduces distinctive electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of 5-(Pentafluorosulfanyl)-1H-indole involves advanced chemical methodologies, including Suzuki coupling reactions and palladium-catalyzed cross-couplings. These methods allow for precise control over the substitution pattern of the indole ring, ensuring high purity and structural integrity. Recent studies have highlighted the importance of optimizing reaction conditions to enhance yield and minimize side reactions, particularly in the presence of highly electron-withdrawing groups like -SF5.

One of the most intriguing aspects of 5-(Pentafluorosulfanyl)-1H-indole is its electronic properties. The pentafluorosulfanyl group is known for its strong electron-withdrawing nature, which significantly alters the electronic environment of the indole ring. This makes the compound highly suitable for applications in organic electronics, such as in light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have demonstrated that incorporating this compound into polymer blends can enhance charge transport properties, leading to improved device performance.

Recent research has also explored the potential of 5-(Pentafluorosulfanyl)-1H-indole in catalysis. Its ability to act as a Lewis acid has been exploited in asymmetric catalysis, where it facilitates enantioselective reactions in organic synthesis. For instance, studies have shown that this compound can effectively catalyze the formation of chiral centers in complex molecules, making it a promising tool in drug discovery and fine chemical synthesis.

In addition to its chemical applications, 5-(Pentafluorosulfanyl)-1H-indole has found utility in materials science. Its unique combination of electronic and steric properties makes it an ideal candidate for designing novel materials with tailored functionalities. For example, it has been used as a building block for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional stability and surface area. These materials hold great potential for gas storage, catalysis, and energy storage applications.

The environmental impact of 5-(Pentafluorosulfanyl)-1H-indole has also been a topic of recent investigation. Studies have shown that this compound exhibits low toxicity and biodegradability under specific conditions, making it a more sustainable alternative to traditional organic compounds used in industrial applications. Researchers are actively exploring ways to further enhance its eco-friendliness through modifications to its structure or synthesis pathways.

In conclusion, 5-(Pentafluorosulfanyl)-1H-indole (CAS No 666841-01-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique electronic properties, combined with its ability to participate in advanced chemical reactions, make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potential uses for this compound, its role in shaping future technologies is expected to grow significantly.

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